

2-Chlorobenzyl Chloride: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Chlorobenzyl chloride

Cat. No.: B1173229

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzyl chloride (α ,2-dichlorotoluene) is a versatile bifunctional organic compound widely utilized as a key building block in the synthesis of a diverse array of molecules. Its structure, featuring a reactive benzylic chloride and a chloro-substituted aromatic ring, allows for a multitude of chemical transformations, making it an invaluable intermediate in the pharmaceutical, agrochemical, and materials science industries.^{[1][2][3]} The benzylic chloride moiety is particularly susceptible to nucleophilic substitution reactions (SN2), providing a straightforward method for introducing the 2-chlorobenzyl group into various molecular scaffolds.^[1] This reactivity is central to its application in the synthesis of active pharmaceutical ingredients (APIs), herbicides, fungicides, and dyes.^{[1][2][3]}

This document provides detailed application notes and experimental protocols for key synthetic transformations involving **2-chlorobenzyl chloride**, aimed at researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Data

Property	Value	Reference
CAS Number	611-19-8	--INVALID-LINK--
Molecular Formula	C ₇ H ₆ Cl ₂	--INVALID-LINK--
Molecular Weight	161.03 g/mol	--INVALID-LINK--
Appearance	Clear, colorless to pale yellow liquid	--INVALID-LINK--
Boiling Point	213-214 °C	--INVALID-LINK--
Density	1.274 g/mL at 25 °C	--INVALID-LINK--
Purity	Often >99%	--INVALID-LINK--

Applications in Organic Synthesis

2-Chlorobenzyl chloride serves as a precursor for a variety of functional groups and molecular frameworks. Key applications include:

- **Alkylation of Nucleophiles:** Reaction with O, N, S, and C-nucleophiles to form ethers, amines, thioethers, and to extend carbon chains.
- **Synthesis of Agrochemicals:** Used in the production of herbicides like Clomazone and as an intermediate for fungicides such as Prothioconazole.[2]
- **Preparation of Pharmaceutical Intermediates:** A foundational component in the synthesis of various active pharmaceutical ingredients (APIs).[1]
- **Carbon-Carbon Bond Formation:** Employed in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) and Wittig reactions.

Experimental Protocols

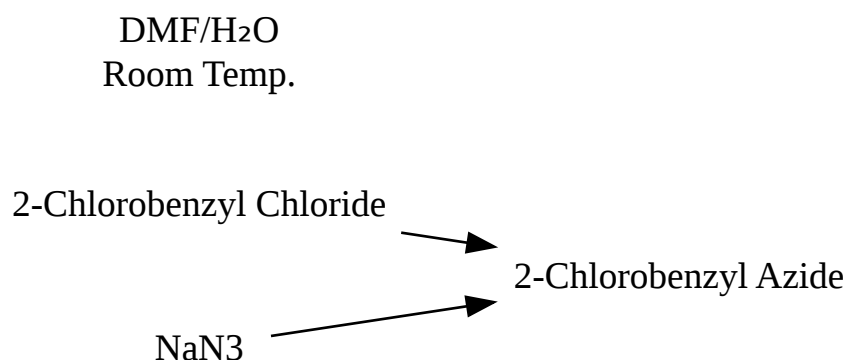
The following section details experimental procedures for key reactions utilizing **2-chlorobenzyl chloride**.

Nucleophilic Substitution Reactions

The high reactivity of the benzylic chloride makes **2-chlorobenzyl chloride** an excellent substrate for SN2 reactions with a wide range of nucleophiles.

This protocol describes the synthesis of 2-chlorobenzyl azide, a useful intermediate for introducing an amino group or for use in click chemistry. The procedure is adapted from the synthesis of benzyl azides.[4]

Reaction Scheme:



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Caption: Synthesis of 2-Chlorobenzyl Azide.

Protocol:

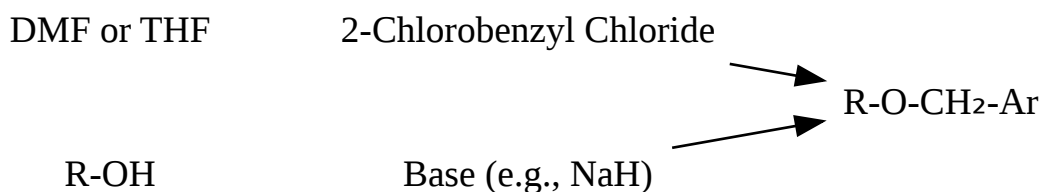
- Reaction Setup: In a round-bottom flask, dissolve sodium azide (1.5 equivalents) in a mixture of DMF and water.
- Reagent Addition: Add **2-chlorobenzyl chloride** (1.0 equivalent) to the solution.
- Reaction: Stir the mixture vigorously at room temperature for 12 hours.[4]
- Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3x).
- Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.[4]

Quantitative Data (Adapted from Benzyl Chloride):[5]

Substrate	Nucleophile	Solvent	Temp.	Time	Yield
Benzyl Chloride	NaN ₃	DMF/H ₂ O	RT	12 h	92%

This general protocol for the Williamson ether synthesis can be used to prepare 2-chlorobenzyl ethers from various alcohols.[6][7][8][9]

Reaction Scheme:



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Caption: Williamson Ether Synthesis.

Protocol:

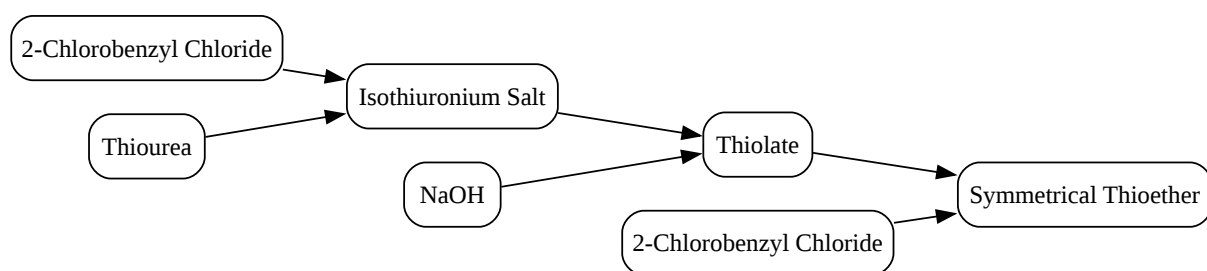
- **Alkoxide Formation:** In a flame-dried flask under an inert atmosphere, add the alcohol (1.0 equivalent) and a suitable solvent (e.g., anhydrous DMF or THF). Add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
- **Reagent Addition:** Once the evolution of hydrogen gas ceases, add **2-chlorobenzyl chloride** (1.0 equivalent) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Typical Reaction Conditions:[9]

Alkyl Halide Type	Base	Solvent	Temperature	Yield
Primary (like 2-chlorobenzyl chloride)	NaH, KH	DMF, DMSO	RT to moderate heat	50-95%

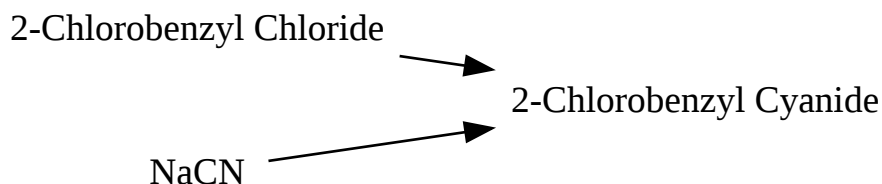
This protocol outlines the synthesis of benzyl thioethers from benzyl halides and thiourea, which can be adapted for **2-chlorobenzyl chloride**.[\[10\]](#)

Reaction Scheme:



Toluene/Water

PTC
(e.g., TBAC)



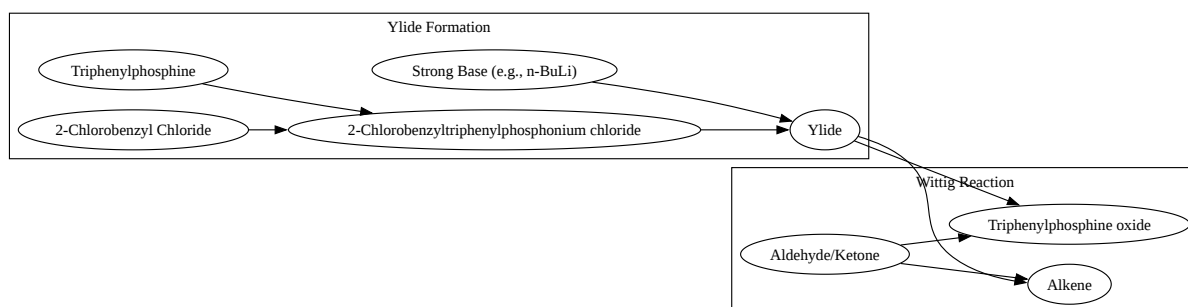
Water

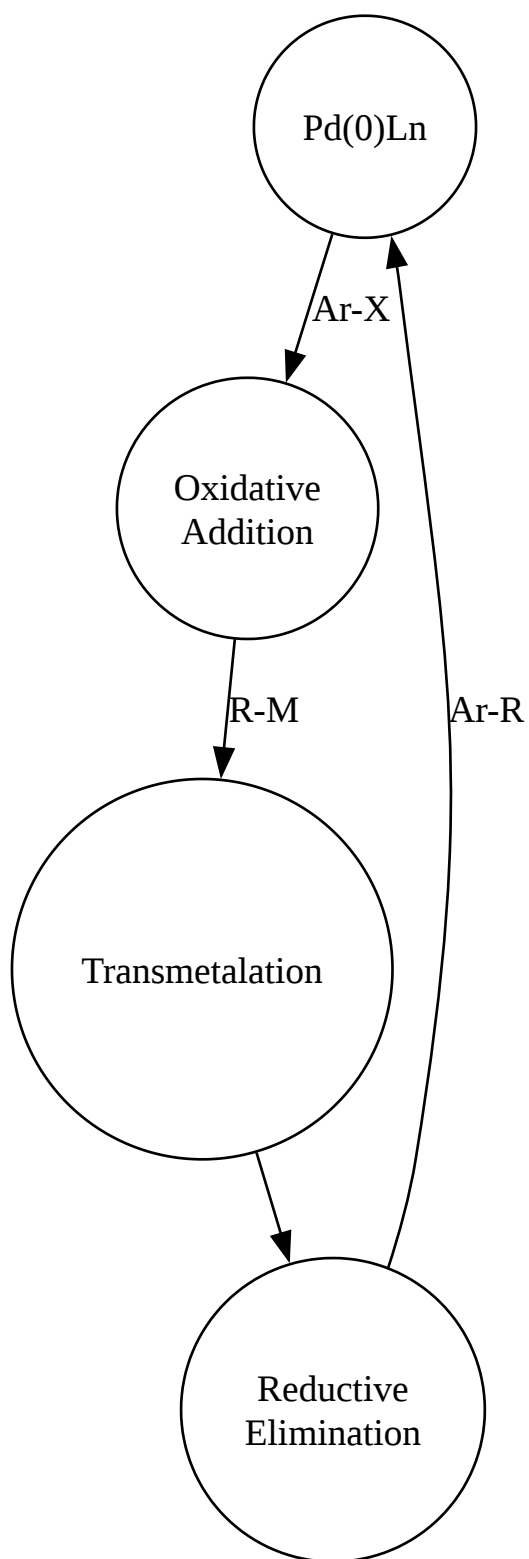
Na_2CO_3

2-Chlorobenzyl Chloride

Clomazone

4,4-dimethyl-3-isoxazolidinone





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